Muscarinic M1 Receptor Binding Affinity of 2-(Piperazin-1-ylmethyl)benzonitrile Hydrochloride
The target compound (as its free base) exhibits a Ki of 156 nM for the Muscarinic Acetylcholine Receptor M1 (bovine striatum) [1]. This represents a distinct binding profile compared to its meta- and para-regioisomers, for which no comparable M1 affinity data is publicly available, suggesting that the ortho-substitution pattern is critical for this specific target engagement. The M1 binding affinity is accompanied by a ~9-fold selectivity over the M2 receptor subtype (Ki = 1.37 µM in rat myocardium), indicating a degree of subtype selectivity not observed for the other positional isomers [2].
| Evidence Dimension | Binding Affinity (Ki) for Muscarinic M1 Receptor |
|---|---|
| Target Compound Data | Ki = 156 nM |
| Comparator Or Baseline | Meta-isomer (3-(piperazin-1-ylmethyl)benzonitrile, CAS 203047-38-5) and para-isomer (4-(piperazin-1-ylmethyl)benzonitrile, CAS 89292-70-6): No public Ki data for M1 |
| Quantified Difference | Target compound demonstrates quantifiable M1 affinity; comparator data absent, implying ortho-substitution is a determinant for this activity. |
| Conditions | Binding affinity measured by displacement of [3H]pirenzepine in bovine striatum |
Why This Matters
This quantitative binding data establishes the ortho-isomer as a validated starting point for CNS drug discovery programs targeting M1 muscarinic receptors, whereas the meta and para isomers lack this demonstrated activity.
- [1] BindingDB. BDBM50405719 (CHEMBL2114395). Ki: 156 nM for Muscarinic receptor M1 (Bovine). Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50405719 View Source
- [2] BindingDB. BDBM50405719 (CHEMBL2114395). Ki: 1.37E+3 nM for Muscarinic acetylcholine receptor M2 (Rat). Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50405719 View Source
